Reduced Electrophilicity and Altered Transmetalation Thermodynamics in Suzuki-Miyaura Coupling
[1,3,2]Dioxaborinan-2-ol and its derivatives exhibit a fundamentally different transmetalation mechanism compared to 1,2-diol-derived esters (1,3,2-dioxaborolanes) [1]. The reaction of arylboronic esters derived from 1,3-diols with palladium hydroxide dimers to form a Pd-O-B linked complex is thermodynamically unfavorable, whereas the analogous reaction for 1,2-diol esters is thermodynamically favorable [1]. This results in decreased electrophilicity for 1,3,2-dioxaborinanes [1].
| Evidence Dimension | Thermodynamics of Pd-O-B Complex Formation during Transmetalation |
|---|---|
| Target Compound Data | Thermodynamically unfavorable |
| Comparator Or Baseline | 1,3,2-Dioxaborolane (derived from 1,2-diol): Thermodynamically favorable |
| Quantified Difference | Qualitative thermodynamic reversal (favorable vs. unfavorable) |
| Conditions | Reaction with dimeric palladium hydroxide complex in Suzuki-Miyaura catalytic cycle |
Why This Matters
This difference alters the rate-determining step and can lead to unexpected transmetalation rates, making the compound non-interchangeable with pinacol boronate esters in reaction optimization.
- [1] Delaney, C. P., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(22), 16170–16184. View Source
